molecular formula C9HN5 B094106 2,3,5,6-Pyridinetetracarbonitrile CAS No. 17638-20-9

2,3,5,6-Pyridinetetracarbonitrile

Cat. No.: B094106
CAS No.: 17638-20-9
M. Wt: 179.14 g/mol
InChI Key: RRZLWIPIQKXHAS-UHFFFAOYSA-N
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Description

2,3,5,6-Pyridinetetracarbonitrile (CAS 17638-20-9) is a pyridine derivative substituted with four cyano (-CN) groups at positions 2, 3, 5, and 5. This electron-deficient aromatic system exhibits unique physicochemical properties due to the strong electron-withdrawing nature of the nitrile groups. Key properties include:

Property Value Unit Source
Electron Affinity (EA) 2.17 ± 0.07 eV NIST
log10WS (Water Solubility) -2.65 Crippen
logPoct/wat (Partition) 0.568 Crippen
McGowan Volume (McVol) 129.410 mL/mol McGowan

The compound’s high electron affinity and low water solubility make it suitable for applications in organic electronics and coordination chemistry. Its molecular formula is C₉HN₅, with a molecular weight of 179 g/mol .

Properties

CAS No.

17638-20-9

Molecular Formula

C9HN5

Molecular Weight

179.14 g/mol

IUPAC Name

pyridine-2,3,5,6-tetracarbonitrile

InChI

InChI=1S/C9HN5/c10-2-6-1-7(3-11)9(5-13)14-8(6)4-12/h1H

InChI Key

RRZLWIPIQKXHAS-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1C#N)C#N)C#N)C#N

Canonical SMILES

C1=C(C(=NC(=C1C#N)C#N)C#N)C#N

Other CAS No.

17638-20-9

Synonyms

2,3,5,6-Pyridinetetracarbonitrile

Origin of Product

United States

Comparison with Similar Compounds

2,6-Dichloropyridine-3,5-dicarbonitrile

Structure: A pyridine ring with two cyano groups (positions 3,5) and two chlorine atoms (positions 2,6). Key Differences:

  • Substituent Effects : The chlorine atoms introduce steric hindrance and moderate electron-withdrawing effects, whereas 2,3,5,6-pyridinetetracarbonitrile has stronger electron withdrawal via four -CN groups.
  • Crystallography: Orthorhombic crystal system (Pbca) with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å . No crystal data is reported for this compound.
  • Reactivity: The dichloro derivative undergoes nucleophilic substitutions at chlorine sites, while the tetracyano analog is more likely to participate in cycloaddition or metal coordination due to its electron-deficient ring .

Pyrimidine-Based Carbonitriles

Example: 4,5,6-Trichloropyrimidine-2-carbonitrile (C₅Cl₃N₃) Structure: A pyrimidine ring (two nitrogen atoms) with three chlorine atoms and one cyano group. Key Differences:

  • Ring Heteroatoms : Pyrimidine’s dual nitrogen atoms increase basicity compared to pyridine derivatives.
  • Reactivity: The trichloropyrimidine undergoes nucleophilic substitutions and transition metal-catalyzed coupling reactions, whereas this compound’s reactivity is dominated by its cyano groups .
  • Applications: Pyrimidine carbonitriles are precursors for pharmaceuticals (e.g., antiviral agents), while the tetracyanopyridine is explored in materials science .

Thiazolo-Pyrimidine Carbonitriles

Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₂H₁₇N₃O₃S) Structure: A fused thiazolo-pyrimidine system with cyano and arylidene substituents. Key Differences:

  • Solubility : The thiazolo-pyrimidine derivative has higher solubility in polar solvents (e.g., DMSO) due to its keto and furan groups, contrasting with the hydrophobic this compound .
  • Spectral Data: The IR spectrum of the thiazolo-pyrimidine shows NH stretches (3,423–3,119 cm⁻¹) and C=O peaks (1,719 cm⁻¹), absent in the tetracyanopyridine .

Dihydropyridine Carbonitriles

Example : 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₂₃H₁₈F₂N₂O)
Structure : A partially saturated pyridine ring with fluorophenyl and tetralin substituents.
Key Differences :

  • Electronic Effects : The dihydropyridine’s saturated ring reduces aromaticity, making it less electron-deficient than this compound.

Research Implications

The unique electronic profile of this compound distinguishes it from other pyridine and pyrimidine derivatives. Its tetra-substitution pattern offers superior electron-deficient character for designing conductive polymers or ligands for transition metals. In contrast, partially saturated or fused-ring analogs prioritize solubility and bioactivity, highlighting the importance of structural tailoring for target applications.

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